molecular formula C12H11FN2O B1444373 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile CAS No. 960371-10-2

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1444373
CAS No.: 960371-10-2
M. Wt: 218.23 g/mol
InChI Key: HDKXMFFUWRVKOK-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity .

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile can be compared with other fluorinated pyridine derivatives such as:

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-1-2-11(15-7-9)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXMFFUWRVKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730896
Record name 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960371-10-2
Record name 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Reactant of Route 2
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Reactant of Route 3
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Reactant of Route 4
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Reactant of Route 5
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
Reactant of Route 6
1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile

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